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molecular formula C12H16O B8490618 3-Cyclopentylbenzyl alcohol

3-Cyclopentylbenzyl alcohol

Cat. No. B8490618
M. Wt: 176.25 g/mol
InChI Key: FAFNXYSBSYRMQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06140100

Procedure details

According to example 61, 10.0 g of 3-iodobenzyl alcohol (Aldrich) was treated with 30 mL of cyclopentene using 0.96 g of Pd(OAc)2, 2.60 g of tri-ortho-tolylphosphine, and 6.6 mL of Et3N. The resulting olefin mixture was hydrogenated for 2.5 h using 0.62 g of 5% Pt(C) in MeOH to afford 5.77 g (76%) of 3-cyclopentylbenzyl alcohol as a light yellow liquid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
2.6 g
Type
reactant
Reaction Step Two
Name
Quantity
6.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
[Compound]
Name
olefin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Pt(C)
Quantity
0.62 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH2:5][OH:6].[CH:10]1[CH2:14][CH2:13][CH2:12][CH:11]=1.C1(C)C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C.CCN(CC)CC>CO.CC([O-])=O.CC([O-])=O.[Pd+2]>[CH:10]1([C:2]2[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=2)[CH2:5][OH:6])[CH2:14][CH2:13][CH2:12][CH2:11]1 |f:5.6.7|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
IC=1C=C(CO)C=CC1
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
C1=CCCC1
Name
Quantity
2.6 g
Type
reactant
Smiles
C1(=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C
Name
Quantity
6.6 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Step Three
Name
olefin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Pt(C)
Quantity
0.62 g
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)C=1C=C(CO)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 5.77 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 232.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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